2-(5-Methylpyrimidin-4-yl)acetonitrile
Description
2-(5-Methylpyrimidin-4-yl)acetonitrile is a nitrile-functionalized pyrimidine derivative characterized by a pyrimidine ring substituted with a methyl group at the 5-position and an acetonitrile moiety at the 4-position. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(5-methylpyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H7N3/c1-6-4-9-5-10-7(6)2-3-8/h4-5H,2H2,1H3 |
InChI Key |
QMFQJOQYYMJZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyrimidin-4-yl)acetonitrile typically involves the reaction of 5-methylpyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 4-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methylpyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate as bases, with appropriate nucleophiles.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(5-Methylpyrimidin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrimidin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
Research Findings and Data Gaps
- DFT Studies : While DFT data for 2-(5-Methylpyrimidin-4-yl)acetonitrile are lacking, studies on coumarin derivatives suggest that computational methods can predict electronic properties and reaction pathways . Future work should prioritize such analyses for this compound.
- Synthetic Optimization : Evidence gaps exist regarding yield optimization and regioselectivity in the synthesis of 2-(5-Methylpyrimidin-4-yl)acetonitrile. Comparative studies with chlorinated analogues could clarify the impact of substituents on reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
